molecular formula C16H13FO4 B6408405 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% CAS No. 1261940-22-0

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%

Cat. No. B6408405
CAS RN: 1261940-22-0
M. Wt: 288.27 g/mol
InChI Key: XZIBOZPATQCAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% (FMCPA-95) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that can be used in a number of different ways, including as a catalyst, as a reagent, and as a starting material for organic synthesis. FMCPA-95 is a highly potent compound and has been used in a variety of research applications due to its potential for significant biological activity.

Scientific Research Applications

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a reagent in the synthesis of pharmaceuticals, and as a starting material for organic synthesis. In addition, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% has been used in a number of biochemical and physiological studies due to its potential for significant biological activity.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as a proton acceptor, which allows it to interact with other molecules and form complexes. This interaction is believed to be responsible for the biological activity of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% are not fully understood. However, it has been shown to have a number of different effects on various biochemical and physiological processes. In particular, it has been shown to have an inhibitory effect on certain enzymes, as well as an inhibitory effect on the activity of certain proteins. In addition, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% has been shown to have an inhibitory effect on the activity of certain hormones, as well as an inhibitory effect on the growth of certain cells.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that the compound is highly potent and can be used in a variety of experiments. In addition, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% is relatively easy to synthesize and can be used in a variety of different applications. However, the compound is also relatively expensive and can be toxic if not handled properly.

Future Directions

The potential uses of 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% are still being explored. Currently, the compound is being investigated for its potential use in the development of new drugs and therapies. In addition, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% is being studied for its potential use in the development of new materials and catalysts. Finally, 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% is being studied for its potential use in the development of new analytical methods.

Synthesis Methods

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% can be synthesized through a variety of methods. The most common method of synthesis involves the reaction of 2-fluoro-5-methoxycarbonylphenyl bromide with 2-methylbenzoic acid in the presence of a base catalyst. This reaction yields 3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid, 95% in a yield of up to 95%. The reaction can be performed in an inert atmosphere such as argon or nitrogen, and the reaction temperature should be kept low (below 100°C).

properties

IUPAC Name

3-(2-fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-11(4-3-5-12(9)15(18)19)13-8-10(16(20)21-2)6-7-14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIBOZPATQCAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=CC(=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691455
Record name 2'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-5-methoxycarbonylphenyl)-2-methylbenzoic acid

CAS RN

1261940-22-0
Record name 2'-Fluoro-5'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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